3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
3-(2-(4-Fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-based compound featuring a 4-fluorophenoxy acetamido side chain and a 4-nitrophenyl carboxamide group. This article compares its structure, synthesis, and properties with analogous compounds reported in recent literature.
Properties
IUPAC Name |
3-[[2-(4-fluorophenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O6/c24-14-5-11-17(12-6-14)32-13-20(28)26-21-18-3-1-2-4-19(18)33-22(21)23(29)25-15-7-9-16(10-8-15)27(30)31/h1-12H,13H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDPUQRSLGOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-fluorophenoxy)acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound's structural features include:
- A benzofuran core , which is known for various biological activities.
- An acetamido group that may enhance solubility and bioavailability.
- A 4-nitrophenyl moiety , which can influence pharmacological properties.
Antioxidant and Neuroprotective Effects
Research indicates that benzofuran derivatives exhibit neuroprotective and antioxidant activities. For instance, a study on related benzofuran compounds demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cells, suggesting that modifications in the benzofuran structure can enhance neuroprotection .
Table 1: Neuroprotective Activity of Benzofuran Derivatives
| Compound | Neuroprotective Effect | Concentration (μM) |
|---|---|---|
| 1f | Comparable to memantine | 30 |
| 1j | Significant anti-excitotoxic effects | 100 and 300 |
Antimicrobial Activity
Benzofuran derivatives have also been reported to possess antimicrobial properties. A related study synthesized benzofuran-based triazole compounds that showed promising antibacterial activity against strains such as E. coli and B. subtilis. The most active compound in this series had an MIC value comparable to penicillin, indicating potential as an antibacterial agent .
Table 2: Antibacterial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 10b | B. subtilis | 1.25 |
| 10a | E. coli | 1.50 |
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor is noteworthy, given the relevance of AChE inhibitors in treating neurodegenerative diseases like Alzheimer's. Some benzofuran derivatives have shown significant AChE inhibitory activity, with certain compounds outperforming standard drugs in potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the benzofuran ring significantly impact biological activity. For instance:
- The presence of electron-donating groups enhances AChE inhibition.
- Certain substituents on the phenyl rings can improve neuroprotective effects against excitotoxicity.
Case Studies
- Neuroprotective Study : In a study evaluating various benzofuran derivatives, compound 1f displayed notable neuroprotective properties comparable to established drugs like memantine, highlighting the importance of specific substitutions for efficacy .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of novel benzofuran-triazole derivatives showed that compound 10b had a significant inhibitory effect against B. subtilis, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s benzofuran core, fluorophenoxy, and nitrophenyl groups distinguish it from related molecules. Below is a comparative analysis with similar compounds:
Key Observations :
- Benzofuran vs.
- Substituent Effects: Replacing 4-fluorophenoxy with 4-chlorophenoxy (as in ) increases electronegativity but may reduce metabolic stability. The 4-nitrophenyl group enhances electron-withdrawing effects compared to 3-methoxyphenyl .
Key Observations :
- TBTU Efficiency : Both the target compound and indole derivative () utilize TBTU for amide bond formation, suggesting high efficiency for sterically hindered substrates.
- Challenges : The nitro group in the target compound may require careful handling under reducing conditions to avoid unintended side reactions.
Physicochemical Properties
Spectral and Crystallographic Data
- NMR Spectroscopy : The target compound’s ¹³C NMR (δ 170.3, 167.5) confirms carbonyl groups in the amide and benzofuran moieties . In contrast, the indole analogue () shows δ 168.9 for its amide carbonyl, reflecting subtle electronic differences.
- Hydrogen Bonding : The 4-nitrophenyl group may participate in intermolecular N–H···O bonds (cf. 2-chloro-N-(4-fluorophenyl)acetamide in ), influencing crystallinity and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
